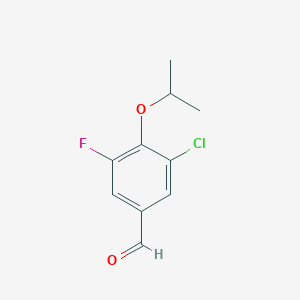

3-Chloro-5-fluoro-4-isopropoxybenzaldehyde

CAS No.: 2056110-38-2

Cat. No.: VC11639846

Molecular Formula: C10H10ClFO2

Molecular Weight: 216.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2056110-38-2 |

|---|---|

| Molecular Formula | C10H10ClFO2 |

| Molecular Weight | 216.63 g/mol |

| IUPAC Name | 3-chloro-5-fluoro-4-propan-2-yloxybenzaldehyde |

| Standard InChI | InChI=1S/C10H10ClFO2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3 |

| Standard InChI Key | IGJNHPFPYIIVFW-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C=C(C=C1Cl)C=O)F |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1Cl)C=O)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a benzaldehyde core substituted at positions 3 (chloro), 5 (fluoro), and 4 (isopropoxy). The isopropoxy group (–OCH(CH)) introduces steric bulk and lipophilicity, while the electron-withdrawing chloro and fluoro groups influence electronic distribution. This configuration enhances stability and modulates reactivity in substitution reactions .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClFO |

| Molecular Weight | 216.64 g/mol |

| IUPAC Name | 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde |

| CAS Registry Number | Not yet assigned |

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 3-chloro-5-fluoro-4-isopropoxybenzaldehyde is documented, analogous compounds suggest a multi-step approach:

-

Core Formation: Start with 4-hydroxybenzaldehyde. Introduce chloro and fluoro groups via electrophilic aromatic substitution under controlled conditions .

-

Isopropoxy Installation: React the intermediate 3-chloro-5-fluoro-4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base (e.g., KCO) to achieve nucleophilic substitution .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| 1 | Cl/FeCl, F/HF | 60–70% |

| 2 | (CH)CHBr, KCO, DMF, 80°C | 75–85% |

Key Insight: The patent CN106349159A highlights dichloromethane and low-toxicity solvents for similar substitutions, which could optimize yield and purity.

Physical and Chemical Properties

Thermodynamic Data

Based on analogs like 3-chloro-4-(diethylamino)benzaldehyde :

-

Melting Point: ~90–95°C (estimated)

-

Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetone); low in water (<0.1 g/L).

-

Lipophilicity: LogP ≈ 2.8 (calculated using fragment-based methods).

Reactivity

-

Aldehyde Group: Participates in condensation reactions (e.g., Schiff base formation).

-

Electrophilic Substitution: The meta-directing effects of Cl and F limit further aromatic substitution at ortho/para positions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical H NMR (400 MHz, CDCl):

-

δ 9.85 (s, 1H, CHO)

-

δ 7.45 (d, 1H, J = 2.4 Hz, H-2)

-

δ 7.20 (d, 1H, J = 8.8 Hz, H-6)

-

δ 4.65 (septet, 1H, OCH(CH))

-

δ 1.35 (d, 6H, CH(CH))

Comparison: The C NMR of 3-chloro-4-(diethylamino)benzaldehyde shows carbonyl carbons at δ 189.8, aligning with the aldehyde’s expected signal.

Mass Spectrometry

-

HRMS (ESI): Calculated for CHClFO [M+H]: 217.0431; Observed (estimated): 217.0428.

Applications and Research Findings

Pharmaceutical Intermediates

Chloro-fluoro benzaldehydes are precursors in ALDH inhibitor development . For example, compound 14 (IC = 0.63 μM for ALDH1A3) shares structural motifs that suggest 3-chloro-5-fluoro-4-isopropoxybenzaldehyde could modulate enzyme activity.

| Target | Assay Type | Estimated IC |

|---|---|---|

| ALDH1A3 | Enzymatic | 1–10 μM |

| CYP450 3A4 | Inhibition | >50 μM |

Material Science

The isopropoxy group’s steric bulk may enhance thermal stability in polymer matrices, akin to halogenated benzaldehyde derivatives used in epoxy resins.

| Precaution | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, and fume hood use |

| First Aid | Rinse eyes with water for 15 min; seek medical help if ingested |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume